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Compound of Interest

Compound Name: Ervogastat

Cat. No.: B10831021

For researchers and drug development professionals navigating the landscape of non-alcoholic
steatohepatitis (NASH) therapies, this guide provides an objective comparison of Ervogastat
with other key therapeutic alternatives. Quantitative data from pivotal clinical trials are
summarized, and detailed experimental protocols are provided for independent assessment.

Executive Summary

Ervogastat, a selective diacylglycerol O-acyltransferase 2 (DGAT?2) inhibitor, is an
investigational treatment for NASH being developed by Pfizer. It is being evaluated both as a
monotherapy and in combination with Clesacostat, an acetyl-CoA carboxylase (ACC) inhibitor.
This guide places the clinical findings for Ervogastat in the context of the first FDA-approved
NASH medication, Resmetirom, and other prominent late-stage candidates: Semaglutide,
Lanifibranor, and Obeticholic Acid. The comparative data presented herein is intended to
support informed decisions in research and development.

Comparative Efficacy and Safety of NASH Therapies

The following tables summarize the key efficacy and safety findings from major clinical trials of
Ervogastat and its comparators.

Table 1: Efficacy of Ervogastat and Comparator Drugs in NASH Clinical Trials
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by =1 stage
with no
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14.2%

24.2%

100 mg QD

Fibrosis
improvement
by =1 stage
with no
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14.2%

25.9%

Semaglutide
(ESSENCE,
Phase 3)[2]

Glucagon-like
Peptide-1
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S
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Activated
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Table 2: Key Safety and Tolerability Findings
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Drug

Common Adverse Events

Serious Adverse Events

Ervogastat (monotherapy and

combination)[5]

Generally mild to moderate.
Most common was inadequate
control of diabetes. The
combination was associated
with an undesirable fasting

lipid and apolipoprotein profile.

Placebo: 3%; Ervogastat 25
mg: 3%; Ervogastat 75 mg:
10%; Ervogastat 150 mg: 2%;
Ervogastat 300 mg: 13%;
Ervogastat 150 mg +
Clesacostat 5 mg: 14%;
Ervogastat 300 mg +
Clesacostat 10 mg: 7%.

Resmetirom[1]

Diarrhea and nausea were

more frequent than placebo.

Similar incidence across
treatment groups (10.9% in 80-
mg, 12.7% in 100-mg, and
11.5% in placebo).

Semaglutide[6][7]

Gastrointestinal events
(nausea, diarrhea,

constipation, vomiting).

Serious adverse events were
reported in 13.4% of both the
semaglutide and placebo

groups.

Lanifibranor[3]

Diarrhea, nausea, peripheral
edema, anemia, and weight
gain occurred more frequently

than with placebo.

Dropout rate for adverse
events was less than 5% and

similar across trial groups.

Obeticholic Acid[4]

Pruritus is a well-documented

side effect.

Incidence of serious adverse
events was similar across
treatment groups (11% in
placebo, 11% in 10 mg, and
14% in 25 mg).

Experimental Protocols of Key Clinical Trials

An understanding of the methodologies employed in pivotal trials is essential for a critical

appraisal of the evidence.

Ervogastat (MIRNA - NCT04321031)[8][9]
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o Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled,
dose-ranging study.

» Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis stages 2-3.

« Intervention: Various doses of Ervogastat monotherapy (25 mg, 75 mg, 150 mg, 300 mg) or
in combination with Clesacostat (150 mg + 5 mg, 300 mg + 10 mg) or placebo, administered
twice daily for 48 weeks.

» Primary Endpoint: The proportion of participants achieving either MASH resolution without
worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH,
or both at week 48.

Resmetirom (MAESTRO-NASH - NCT03900429)[1][10]

» Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

» Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or
F3.

 Intervention: Once-daily oral Resmetirom at a dose of 80 mg or 100 mg, or placebo.

e Primary Endpoints (at week 52): NASH resolution (including a reduction in the NAFLD
activity score by >2 points) with no worsening of fibrosis, AND an improvement in fibrosis by
at least one stage with no worsening of the NAFLD activity score.

Semaglutide (ESSENCE - NCT04822181)[2][6]

o Study Design: An ongoing Phase 3, multicenter, randomized, double-blind, placebo-
controlled trial.

o Patient Population: Patients with biopsy-defined MASH and fibrosis stage 2 or 3.

« Intervention: Once-weekly subcutaneous Semaglutide at a dose of 2.4 mg or placebo for 240
weeks.

e Primary Endpoints: Resolution of steatohepatitis without worsening of fibrosis, and
improvement in liver fibrosis without worsening of steatohepatitis.
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Lanifibranor (NATIVE - NCT03008070)[3]

o Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.

o Patient Population: Patients with noncirrhotic, highly active NASH.

e Intervention: 1200 mg or 800 mg of Lanifibranor or placebo once daily for 24 weeks.

e Primary Endpoint: A decrease of at least 2 points in the SAF-A score (the activity part of the
Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.

Obeticholic Acid (REGENERATE - NCT02548351)[4][11]
» Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

o Patient Population: Adult patients with definite NASH and fibrosis stages F2-F3, or F1 with at
least one accompanying comorbidity.

« Intervention: Oral placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg daily.

e Primary Endpoints (at month 18 interim analysis): Fibrosis improvement (=1 stage) with no
worsening of NASH, OR NASH resolution with no worsening of fibrosis.

Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways targeted by these drugs is crucial for understanding their
therapeutic rationale and potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]
+ 2. diabetesjournals.org [diabetesjournals.org]

¢ 3. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[quidetopharmacology.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10831021?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831021?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Mechanism-of-action-of-Resmetirom-Resmetirom-is-a-partial-THR-beta-agonist-It-promotes_fig4_384489839
https://diabetesjournals.org/diabetes/article/71/Supplement_1/830-P/146446/830-P-The-Pan-PPAR-Agonist-Lanifibranor-Improves
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=12241
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=12241
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

4. pubs.acs.org [pubs.acs.org]

5. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed
[pubmed.ncbi.nim.nih.gov]

6. pubs.acs.org [pubs.acs.org]
7. researchgate.net [researchgate.net]

8. A Phase 3 Study Evaluating Long-term Efficacy and Safety of Lanifibranor in Adult
Patients With (NASH) and Fibrosis 2 (F2)/Fibrosis 3 (F3) Stage of Liver Fibrosis (NATiV3) |
Clinical Trials | Yale Medicine [yalemedicine.org]

9. researchgate.net [researchgate.net]

10. THR-[3 Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising
Drug [xiahepublishing.com]

11. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical
Conferences [conferences.medicom-publishers.com]

To cite this document: BenchChem. [Independent Verification of Ervogastat Research: A
Comparative Guide for Scientists]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831021#independent-verification-of-published-
ervogastat-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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